molecular formula C8H11N3O2 B14632217 2-(Nitromethylidene)-1-(prop-2-yn-1-yl)hexahydropyrimidine CAS No. 56611-91-7

2-(Nitromethylidene)-1-(prop-2-yn-1-yl)hexahydropyrimidine

Katalognummer: B14632217
CAS-Nummer: 56611-91-7
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: QEKKMCBDCNTMEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Nitromethylidene)-1-(prop-2-yn-1-yl)hexahydropyrimidine is a complex organic compound characterized by its unique structural features It contains a nitromethylidene group, a prop-2-yn-1-yl group, and a hexahydropyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Nitromethylidene)-1-(prop-2-yn-1-yl)hexahydropyrimidine typically involves a multi-step process. One common method includes the reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones. This reaction proceeds through a domino annulation mechanism, resulting in the formation of the desired compound in moderate to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Nitromethylidene)-1-(prop-2-yn-1-yl)hexahydropyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitromethylidene group can be oxidized to form nitro compounds.

    Reduction: The nitromethylidene group can be reduced to form amines.

    Substitution: The prop-2-yn-1-yl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-(Nitromethylidene)-1-(prop-2-yn-1-yl)hexahydropyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(Nitromethylidene)-1-(prop-2-yn-1-yl)hexahydropyrimidine involves its interaction with specific molecular targets. The nitromethylidene group can participate in redox reactions, while the prop-2-yn-1-yl group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and processes, making the compound useful in research and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylenepyrrolidines: These compounds share a similar structural framework and can undergo similar chemical reactions.

    S-containing Pyrroles: These compounds also have a similar ring structure and functional groups.

Uniqueness

What sets 2-(Nitromethylidene)-1-(prop-2-yn-1-yl)hexahydropyrimidine apart is its combination of a nitromethylidene group and a prop-2-yn-1-yl group within a hexahydropyrimidine ring

Eigenschaften

CAS-Nummer

56611-91-7

Molekularformel

C8H11N3O2

Molekulargewicht

181.19 g/mol

IUPAC-Name

2-(nitromethylidene)-1-prop-2-ynyl-1,3-diazinane

InChI

InChI=1S/C8H11N3O2/c1-2-5-10-6-3-4-9-8(10)7-11(12)13/h1,7,9H,3-6H2

InChI-Schlüssel

QEKKMCBDCNTMEE-UHFFFAOYSA-N

Kanonische SMILES

C#CCN1CCCNC1=C[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.